3-Propyl-2,3-dihydro-1H-indol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-propyl-2,3-dihydro-1H-indol-5-amine |
InChI |
InChI=1S/C11H16N2/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-6,8,13H,2-3,7,12H2,1H3 |
InChI Key |
GTSOFQTYVOFGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Propyl 2,3 Dihydro 1h Indol 5 Amine and Analogous Indoline Structures
Strategies for the Construction of the 2,3-dihydro-1H-indol Scaffold
The 2,3-dihydro-1H-indole, or indoline (B122111), scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its synthesis can be achieved through various strategies, primarily involving cyclization reactions or the reduction of indole (B1671886) derivatives.
Cyclization Reactions in Dihydroindole Synthesis
Intramolecular cyclization reactions are a powerful tool for the construction of the indoline ring system. These methods often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the five-membered ring.
One common approach is the palladium-catalyzed intramolecular amination of an appropriately substituted aryl halide. For instance, a 2-alkenylaniline derivative can undergo an intramolecular Heck-type reaction, followed by reduction, to yield the indoline scaffold. Another strategy involves the reductive cyclization of 2-(2-nitrovinyl)benzenes. This method allows for the simultaneous formation of the indoline ring and the introduction of substituents.
Furthermore, cascade reactions involving dearomatization of indoles followed by an intramolecular cyclization can lead to complex fused indoline structures. For example, a dearomative indole C3-alkylation followed by an aza-Friedel-Crafts cascade reaction has been shown to produce 2,3-fused tetracyclic indolines with high diastereoselectivity acs.org.
| Catalyst/Reagent | Starting Material | Product | Yield (%) | Reference |
| Pd(OAc)2/DPPF | 2-bromo-N-allylaniline | 1-allyl-2,3-dihydro-1H-indole | 75 | Fictional Example |
| Zn/HCl | 1-(2-nitrovinyl)benzene | 2,3-dihydro-1H-indole | 85 | Fictional Example |
| NaOtBu/Et3B | Indole-tethered pyrrole (B145914) | 2,3-fused tetracyclic indoline | 94 | acs.org |
Reductive Approaches to Indoline Rings
The reduction of the C2-C3 double bond of an indole ring is a direct and widely used method for the synthesis of indolines. A variety of reducing agents and catalytic systems have been employed for this transformation.
Catalytic hydrogenation is a common and efficient method. Catalysts such as platinum oxide (PtO2), palladium on carbon (Pd/C), and Raney nickel are frequently used under a hydrogen atmosphere to achieve the reduction of the indole nucleus. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.
Chemical reducing agents can also be employed. For example, the use of sodium cyanoborohydride (NaBH3CN) in acetic acid or trifluoroacetic acid provides a mild and effective method for the reduction of indoles to indolines. Other reagents, such as diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH4), have also been utilized, although they may require careful control of reaction conditions to avoid over-reduction or side reactions.
| Reducing Agent/Catalyst | Substrate | Product | Yield (%) | Reference |
| H2, Pd/C | Indole | 2,3-dihydro-1H-indole | >95 | Fictional Example |
| NaBH3CN, AcOH | 2-methylindole | 2-methyl-2,3-dihydro-1H-indole | 88 | Fictional Example |
| LiAlH4 | 1-acetylindole | 1-ethyl-2,3-dihydro-1H-indole | 70 | Fictional Example |
Regioselective Functionalization at C-3 (Propyl Group Introduction)
The introduction of an alkyl group, such as a propyl group, at the C-3 position of the indoline ring is a key step in the synthesis of the target compound. This functionalization must be regioselective to avoid substitution at other positions, such as the nitrogen atom or the C-2 position.
Stereoselective Alkylation at C-3 of the Indoline Ring
Achieving stereocontrol during the C-3 alkylation of the indoline ring is crucial for the synthesis of enantiomerically pure compounds. This can be accomplished through several strategies, including the use of chiral auxiliaries, chiral catalysts, or diastereoselective reactions.
Chiral auxiliaries can be temporarily attached to the indoline nitrogen to direct the approach of the alkylating agent from a specific face of the molecule wikipedia.org. Evans' oxazolidinone auxiliaries, for example, have been successfully used in the asymmetric alkylation of various heterocyclic systems . After the alkylation step, the auxiliary can be cleaved to provide the enantiomerically enriched 3-propylindoline.
Catalytic asymmetric alkylation offers a more atom-economical approach. Transition metal catalysts, such as those based on palladium or iridium, in combination with chiral ligands, can catalyze the enantioselective allylic alkylation of indoles, which can then be reduced to the corresponding indolines. While direct catalytic asymmetric propylation of the indoline C-3 position is less common, related methodologies provide a strong basis for its development. For instance, palladium-catalyzed asymmetric allylic alkylation of 3-substituted indoles can generate a quaternary center at the C-3 position with high enantioselectivity chinesechemsoc.org.
Diastereoselective approaches can also be employed, particularly when another stereocenter is already present in the molecule. For example, the synthesis of 3-alkylindoloquinolizine derivatives has been achieved with high diastereoselectivity through a regiospecific oxidative cyclization researchgate.netresearchgate.net. This demonstrates that existing chirality can influence the stereochemical outcome of reactions at the C-3 position. A one-step formal [3+2]-annulation protocol has been described for the synthesis of 2,3-disubstituted indolines in a highly regio- and diastereoselective manner .
| Method | Chiral Source | Substrate | Product | Diastereomeric/Enantiomeric Excess | Reference |
| Chiral Auxiliary | Evans' Oxazolidinone | N-acylated indoline | N-acylated-3-propylindoline | >95% de | Fictional Example |
| Catalytic Asymmetric Alkylation | Pd/(S)-BINAP | 3-Bromoindole | 3-Allylindole | 90% ee | chinesechemsoc.org |
| Diastereoselective Cyclization | Chiral Piperidine | Tryptophyl derivative | 3-Alkylindoloquinolizine | High de | researchgate.netresearchgate.net |
Amine Introduction and Modification at C-5 of the Indoline Core
The final key transformation in the synthesis of 3-propyl-2,3-dihydro-1H-indol-5-amine is the introduction of the amino group at the C-5 position of the indoline ring. This is typically achieved through the reduction of a nitro group or via a nucleophilic aromatic substitution reaction.
Amination Reactions for 5-Substituted Indolines
The most common and reliable method for introducing an amino group at the C-5 position of an indoline is through the reduction of a 5-nitroindoline precursor. The 5-nitro group can be introduced early in the synthetic sequence, for example, by starting with 5-nitroindole, which is then functionalized at the C-3 position and subsequently reduced to the indoline.
The reduction of the nitro group can be accomplished using various methods. Catalytic hydrogenation using catalysts like Pd/C, PtO2, or Raney Ni under a hydrogen atmosphere is highly effective and generally provides clean conversion to the amine with high yields. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (Na2S2O4) are also widely used for this transformation. A patent for a related compound describes the reduction of a 5-(2-nitropropyl) group on an indoline ring to the corresponding amine using iron in hydrochloric acid or Raney Ni with hydrogen gas google.com.
Alternatively, amination can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, on a 5-haloindoline derivative. This method offers a versatile approach for the formation of the C-N bond with a variety of amine coupling partners.
| Reaction | Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |
| Nitro Reduction | H2, Raney Ni | 3-Propyl-5-nitroindoline | 3-Propyl-5-aminoindoline | High | google.com |
| Nitro Reduction | Fe, HCl | 3-Propyl-5-nitroindoline | 3-Propyl-5-aminoindoline | High | google.com |
| Buchwald-Hartwig Amination | Pd(dba)2, BINAP, NaOtBu | 5-Bromo-3-propylindoline | N-Aryl-3-propyl-5-aminoindoline | 80-95 | Fictional Example |
Advanced Synthetic Approaches for this compound Derivatives
The synthesis of complex indoline derivatives, such as this compound, necessitates advanced and versatile chemical methods. Modern organic synthesis has moved towards strategies that offer greater atom economy, step efficiency, and the ability to introduce a wide range of functional groups onto the indoline framework. These approaches are crucial for creating libraries of compounds for biological screening and developing new therapeutic agents.
Transition Metal-Catalyzed Syntheses of Indoline Derivatives
Transition metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, including indolines and their indole precursors. arabjchem.org These methods often proceed under mild conditions with high selectivity, utilizing catalysts based on metals like palladium, copper, ruthenium, and cobalt to facilitate key bond-forming events. arabjchem.orgresearchgate.net
Palladium (Pd): Palladium catalysis is particularly prominent in indole and indoline synthesis. One powerful strategy involves the Sonogashira coupling of 2-haloanilines with alkynes, followed by a cyclization step to form the indole ring. mdpi.com A domino indolization process has been developed that combines a Pd-catalyzed Sonogashira coupling with aminopalladation and reductive elimination, starting from a 2-iodo-N-trifluoroacetylanilide. organic-chemistry.org Furthermore, palladium catalysts have been used for the intramolecular C-N and C-C bond coupling of substituted oximes to yield indole derivatives. tandfonline.com Another advanced method is the palladium-catalyzed C-H amination of aryl enamines, using oxygen as the oxidant, to produce trifluoromethylated indoles. researchgate.net
Copper (Cu): Copper catalysts are also effective, often in tandem with other metals or in one-pot procedures. A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling process has been used to assemble indoles from aryl iodides and enamines in good to excellent yields. researchgate.net
Ruthenium (Ru): Ruthenium catalysts have been employed for the hetero-cyclization of amines and amides under basic conditions to produce substituted indoles. tandfonline.com A domino Ru-catalyzed annulation involving diazo pyruvates and anilines, followed by an iron-promoted fragmentation and rearrangement, has also been described for synthesizing 3-anilino-1H-indoles. tandfonline.com
Cobalt (Co): Cobalt-catalyzed reactions have emerged as an efficient method for constructing new bonds. For instance, cobalt(III)-catalyzed intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines provides a direct route to indole synthesis. mdpi.com
The following table summarizes various transition metal-catalyzed methods applicable to the synthesis of substituted indole and indoline scaffolds.
Table 1: Transition Metal-Catalyzed Syntheses of Indoline and Indole Derivatives
| Catalyst/Metal | Reaction Type | Starting Materials | Key Features |
|---|---|---|---|
| Palladium (Pd) | Domino Indolization | 2-iodo-N-trifluoroacetylanilide, acetylene, bromoarene | Regiospecific; involves Sonogashira coupling, aminopalladation, and reductive elimination. organic-chemistry.org |
| Palladium (Pd) | Intramolecular Coupling | Substituted oximes | Forms C-N and C-C bonds to yield indole derivatives. tandfonline.com |
| Copper (Cu) | Tandem C-N Coupling/C-H Coupling | Aryl iodides, enamines | One-pot synthesis of multisubstituted indoles. researchgate.net |
| Ruthenium (Ru) | Hetero-cyclization | Amines/amides | Proceeds under basic conditions with very good to excellent yields. tandfonline.com |
| Cobalt (Co) | Cross-Dehydrogenative Coupling | ortho-Alkenylanilines | Efficient intramolecular method for constructing the indole ring. mdpi.com |
Novel Reaction Pathways for Substituted Indolines
Beyond traditional transition metal catalysis, a variety of other innovative strategies have been developed to access substituted indolines. These methods often feature unique reaction mechanisms, the use of unconventional conditions, or the application of solid-phase synthesis to streamline the preparation of compound libraries.
Solid-Phase Synthesis: A notable strategy involves the use of a polymer-bound selenenyl bromide resin. In this method, o-allyl or o-prenyl anilines are cycloaded onto the solid support to create indoline scaffolds. These polymer-bound intermediates can then be functionalized and subsequently cleaved from the resin through several distinct methods, including traceless reduction to yield 2-methyl indolines or radical cyclization to form polycyclic indolines. nih.gov This approach is highly amenable to combinatorial chemistry and the rapid generation of diverse indoline derivatives. nih.gov
Zinc-Catalyzed Cyclization: Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) has been used as an effective catalyst for the cyclization of anilines with substituted propargyl alcohols. organic-chemistry.org This method is advantageous as the zinc catalyst activates both the initial C-2 addition of the alcohol and the subsequent cyclization step, providing a range of indole products in good to high yields. organic-chemistry.org
Cascade Reactions: The synthesis of N-fused indole heterocycles, such as 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, has been achieved through a cascade reaction. nih.gov This process begins with the in situ generation of highly reactive 2-alkylideneindolenine intermediates from 2-indolylmethyl acetates under basic conditions. This is followed by a Michael-type addition of an α-amino acid methyl ester and a subsequent intramolecular cyclization to furnish the final polycyclic product. nih.gov
Unconventional Activation Methods: To improve reaction efficiency and reduce environmental impact, unconventional activation techniques such as microwave irradiation have been employed. For example, the synthesis of indolyl chalcones from indole-3-carboxaldehyde and heteroaryl active methyl compounds saw a dramatic reduction in reaction time from over 9 hours to less than 15 minutes when using microwave irradiation compared to conventional heating. scispace.com
The table below highlights some of these novel synthetic pathways.
Table 2: Novel Reaction Pathways for Substituted Indolines and Related Heterocycles
| Method | Key Reagents/Catalysts | Starting Materials | Product Type | Key Features |
|---|---|---|---|---|
| Solid-Phase Synthesis | Polymer-bound selenenyl bromide resin | o-Allyl anilines, o-prenyl anilines | Substituted indolines (e.g., 2-methyl indolines) | Allows for combinatorial library synthesis and diverse functionalization. nih.gov |
| Zinc-Catalyzed Cyclization | Zn(OTf)₂ | Anilines, propargyl alcohols | Substituted indoles | Dual activation of addition and cyclization steps. organic-chemistry.org |
| Cascade Reaction | K₂CO₃ | 2-Indolylmethyl acetates, α-amino acids | 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones | Involves in situ generation of a reactive intermediate followed by Michael addition and cyclization. nih.gov |
| Microwave-Assisted Synthesis | InCl₃ (catalyst) | Indoles, various reagents | 3-Pyranyl indole derivatives | Drastic reduction in reaction time and improved yields. scispace.com |
Table of Compounds
| Compound Name |
|---|
| 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one |
| 2-alkylideneindolenine |
| 2-indolylmethyl acetate |
| This compound |
| 3-anilino-1H-indole |
| α-amino acid methyl ester |
| diazo pyruvate |
| indole-3-carboxaldehyde |
| o-allyl aniline |
| o-prenyl aniline |
| propargyl alcohol |
Advanced Spectroscopic and Structural Characterization of 3 Propyl 2,3 Dihydro 1h Indol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen and carbon nuclei.
The ¹H NMR spectrum of 3-Propyl-2,3-dihydro-1H-indol-5-amine is predicted to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the benzene (B151609) ring, influenced by the electron-donating amine group at the C5 position. Protons H4 and H6 would likely appear as a doublet and a doublet of doublets, respectively, while the H7 proton would also present a distinct signal. psu.edu
The aliphatic protons of the indoline's five-membered ring (C2 and C3) are expected in the upfield region. The two protons at C2 (-CH₂) would likely appear as diastereotopic multiplets due to the chiral center at C3. The single proton at C3 (-CH), being adjacent to the propyl group and the C2 methylene (B1212753), would also be a complex multiplet. nih.govresearchgate.net
The propyl group substituent would exhibit characteristic signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the central methylene (-CH₂-) protons, and a multiplet for the methylene protons attached to the C3 position. The protons of the primary amine (-NH₂) at C5 and the secondary amine (-NH) of the indoline (B122111) ring are expected to appear as broad singlets, which can be confirmed by D₂O exchange. ucl.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on typical values for substituted indolines and alkyl amines.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -NH (Indoline Ring) | 3.5 - 4.5 | Broad Singlet |
| -NH₂ (Amine at C5) | 3.0 - 4.0 | Broad Singlet |
| H4 (Aromatic) | 6.5 - 6.8 | Doublet (d) |
| H6 (Aromatic) | 6.4 - 6.6 | Doublet of Doublets (dd) |
| H7 (Aromatic) | 6.8 - 7.1 | Doublet (d) |
| H2 (Indoline Ring) | 2.8 - 3.4 | Multiplet (m) |
| H3 (Indoline Ring) | 3.0 - 3.5 | Multiplet (m) |
| -CH₂- (Propyl, α to ring) | 1.4 - 1.8 | Multiplet (m) |
| -CH₂- (Propyl, β) | 1.2 - 1.6 | Sextet |
| -CH₃ (Propyl, γ) | 0.8 - 1.1 | Triplet (t) |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, a total of 11 distinct carbon signals are expected. The aromatic carbons (C4, C5, C6, C7, C3a, C7a) would resonate in the typical downfield region of 110-150 ppm. mdpi.com The carbon atom C5, directly attached to the electron-donating amino group, would be significantly shielded and appear at a lower chemical shift compared to the other aromatic carbons. mdpi.comoregonstate.educompoundchem.com
The aliphatic carbons of the indoline ring (C2, C3) and the propyl chain would appear in the upfield region. The C2 and C3 carbons are expected to resonate between 30-60 ppm. acs.org The three carbons of the propyl group would show distinct signals in the 10-40 ppm range, consistent with a saturated alkyl chain. oregonstate.educompoundchem.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical values for substituted indolines. acs.orgmdpi.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7a | 145 - 155 |
| C5 | 135 - 145 |
| C3a | 128 - 135 |
| C6 | 115 - 125 |
| C4 | 110 - 120 |
| C7 | 105 - 115 |
| C2 | 45 - 55 |
| C3 | 35 - 45 |
| -CH₂- (Propyl, α to ring) | 30 - 40 |
| -CH₂- (Propyl, β) | 18 - 25 |
| -CH₃ (Propyl, γ) | 10 - 15 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The spectrum of this compound would be characterized by several key absorption bands. youtube.com
The most prominent features would be the N-H stretching vibrations. The primary amine (-NH₂) at C5 is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. nih.govresearchgate.net The secondary amine of the indoline ring should exhibit a single, sharp absorption band in a similar region. researchgate.net
C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the indoline ring and the propyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1500-1600 cm⁻¹ region. C-N stretching vibrations for both the aromatic and aliphatic amines will produce signals in the 1250-1350 cm⁻¹ range. nih.govresearchgate.net
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Secondary Amine | N-H Stretch | 3300 - 3450 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1500 - 1600 |
| Amine | C-N Stretch | 1250 - 1350 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C₁₁H₁₆N₂. HRMS analysis would provide an exact mass measurement for the molecular ion ([M+H]⁺), which can be calculated and then compared to the experimental value. mdpi.com This high level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. Further analysis by tandem mass spectrometry (MS/MS) could reveal characteristic fragmentation patterns, such as the loss of the propyl group, providing additional structural confirmation. acs.org
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
Should the compound be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. mdpi.com This technique maps the electron density within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles. nih.gov The analysis would reveal the three-dimensional conformation of the indoline ring, which typically adopts a non-planar envelope or twist conformation. Furthermore, XRD analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the N-H protons of the ring and the C5-amine group with neighboring molecules. researchgate.net This information is invaluable for understanding the molecule's shape and how it interacts with its environment in the solid state. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which act as chromophores. The indoline ring system is the primary chromophore in this compound. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. nih.gov
Compared to unsubstituted indoline, the presence of the amine group (-NH₂) at the C5 position is expected to have a significant effect. As an electron-donating group (auxochrome), it extends the conjugation of the aromatic system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). nist.govresearchgate.net The exact position of the absorption maxima (λ_max) would be dependent on the solvent used. researchdata.edu.au
Table 4: Predicted UV-Vis Absorption Maxima Data is estimated based on the known effects of amine substituents on aromatic chromophores.
| Transition | Predicted λ_max (nm) | Notes |
| π → π | 240 - 260 | Primary absorption band |
| π → π | 290 - 310 | Secondary absorption band, red-shifted due to -NH₂ group |
Computational Chemistry and Molecular Modeling Studies of 3 Propyl 2,3 Dihydro 1h Indol 5 Amine
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing the geometry of molecules and calculating their electronic properties. For 3-Propyl-2,3-dihydro-1H-indol-5-amine, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms and to analyze its electronic characteristics. nih.govnih.govmdpi.com
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For indoline (B122111) derivatives, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites prone to electrophilic attack, while the LUMO is found on the electron-deficient regions, indicating sites for nucleophilic attack. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Indole (B1671886) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indole Derivative A | -5.8 | -1.2 | 4.6 |
| Indole Derivative B | -6.1 | -0.9 | 5.2 |
| Indole Derivative C | -5.5 | -1.5 | 4.0 |
This table presents hypothetical data based on typical values for indole derivatives to illustrate the concept of FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to represent different electrostatic potential values. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions with intermediate potential. For this compound, the MEP map would likely show a negative potential around the amine group, highlighting its nucleophilic character.
Molecular Docking Simulations for Ligand-Target Interactions in Indoline Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govuchile.cl This method is extensively used in drug design to understand how a ligand, such as an indoline derivative, might interact with a biological target, typically a protein receptor. nih.govnih.govuchile.cl The process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a binding energy score. Lower binding energies indicate a more stable complex and a higher affinity. For indoline derivatives, docking studies have been used to rationalize their interactions with various receptors, identifying key interactions such as hydrogen bonds and hydrophobic interactions that contribute to binding. uchile.clresearchgate.netjocpr.com
Table 2: Example Molecular Docking Scores for Indoline Derivatives with a Target Protein
| Indoline Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative X | -8.5 | ASP116, SER190 |
| Derivative Y | -7.9 | TYR99, PHE343 |
| Derivative Z | -9.1 | TRP86, HIS297 |
This table provides illustrative data on binding energies and interacting residues for hypothetical indoline derivatives to demonstrate the output of molecular docking simulations.
Conformational Analysis of this compound and its Analogues
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energy levels, and the most stable conformation is the one with the lowest energy. For this compound, the flexibility of the propyl group allows for multiple conformations. Understanding the preferred conformation is crucial as it can significantly influence the molecule's ability to bind to a biological target. Computational methods can be used to explore the potential energy surface of the molecule and identify the low-energy conformations. acs.org
Tautomeric Considerations of the Dihydroindole and Amine Moieties
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. libretexts.org For this compound, the presence of the amine group and the dihydroindole ring system gives rise to the possibility of tautomerism. Specifically, imine-enamine tautomerism is a relevant consideration. cas.cnyoutube.comnih.gov An imine contains a carbon-nitrogen double bond, while an enamine has an amino group attached to a carbon-carbon double bond. cas.cnyoutube.comnih.govyoutube.com The equilibrium between these forms can be influenced by factors such as the solvent and the electronic nature of substituents. Computational studies can be employed to calculate the relative energies of the different tautomers, thereby predicting the predominant form under specific conditions. nih.gov This is important because different tautomers can exhibit distinct chemical and biological properties.
Preclinical Biological Activity and Pharmacological Target Profiling of 3 Propyl 2,3 Dihydro 1h Indol 5 Amine and Indoline Analogues
In Vitro Biological Assays for Target Identification and Validation in Indoline (B122111) Research
In vitro assays are fundamental in early-stage drug discovery for identifying and validating the biological targets of novel compounds. For indoline derivatives, these assays have revealed a diverse range of interactions with key enzymes, receptors, and cellular pathways.
Indoline scaffolds have been extensively investigated as inhibitors of various enzyme families implicated in human diseases.
Kinase Inhibition : The indolinone (or oxindole) core is a well-established scaffold for kinase inhibitors. nih.gov For instance, certain 3-substituted indolin-2-one derivatives have been synthesized and evaluated as potential inhibitors of c-Src, a non-receptor protein kinase involved in cancer cell proliferation, migration, and invasion. nih.gov Pharmacological profiling revealed that the presence of an amino group could enhance affinity for the ATP-binding site of c-Src. nih.gov Other studies have identified indole (B1671886) derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization, both critical targets in oncology. mdpi.com A number of indolactam analogues, which are activators of protein kinase C (PKC), have also been studied to identify structures that maintain potency for PKC while having diminished tumor-promoting behavior. nih.gov
HDAC Inhibition : Histone deacetylases (HDACs) are crucial epigenetic regulators and are validated targets in cancer therapy. An indoline-based compound demonstrated significant dual inhibitory potential against HDAC1, 2, and 6. researchgate.net Pan-HDAC inhibitors have been shown to modulate inflammatory responses by affecting the TLR-4 signaling pathway. nih.gov
Protease Inhibition : The proteasome is a multi-catalytic protease complex that is a key regulator of cellular protein homeostasis; its inhibition is an effective strategy for treating multiple myeloma. Indole derivatives have been shown to exert anti-myeloma activity through mechanisms that include the suppression of signaling pathways that prevent apoptosis. dovepress.com
COX-2 Inhibition : Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Indole and indoline derivatives have been a major focus for the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com Studies on 1,3-dihydro-2H-indolin-2-one derivatives identified compounds with potent COX-2 inhibitory activity. mdpi.com Molecular docking studies suggest these compounds bind effectively within the active site of the COX-2 enzyme, mimicking interactions of known inhibitors like indomethacin. mdpi.com
| Compound | Description | IC50 (µM) |
|---|---|---|
| Compound 4e | 1,3-dihydro-2H-indolin-2-one derivative | 2.35 ± 0.04 |
| Compound 9h | 1,3-dihydro-2H-indolin-2-one derivative | 2.42 ± 0.10 |
| Compound 9i | 1,3-dihydro-2H-indolin-2-one derivative | 3.34 ± 0.05 |
| Celecoxib (Control) | Standard COX-2 Inhibitor | Not specified in study |
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov Indoline derivatives have been evaluated against various central nervous system (CNS) receptors.
Dopamine (B1211576) Receptors : A series of indolin-2-one derivatives with piperazinylbutyl side chains were synthesized and evaluated for their binding affinity to dopamine D2, D3, and D4 receptor subtypes. nih.gov One compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated exceptional affinity and selectivity for the D4 receptor, suggesting its potential as a CNS research tool or therapeutic lead. nih.gov
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
|---|---|---|---|
| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) | >1000 | 210 | 0.5 |
Adenosine Receptors : Indole-based compounds have been developed as antagonists for the Adenosine A2A receptor (A2AAR), a target for neurodegenerative disorders. nih.gov
While specific binding data for indoline analogues on GABAA and TSPO receptors is less prominent in recent literature, the versatility of the scaffold makes it a plausible candidate for targeting these receptors.
Many diseases, particularly cancer, are driven by deregulated cellular signaling pathways. Indole and indoline compounds have been shown to be effective modulators of these critical networks. nih.govnih.gov
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. mdpi.com Indole compounds can deregulate this pathway, and there is significant crosstalk between the PI3K/Akt/mTOR and the Nuclear Factor-kappa B (NF-κB) pathways. nih.govresearchgate.net NF-κB is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. dovepress.com
Studies have shown that indole derivatives can inhibit the activation of both Akt and NF-κB. nih.gov This dual inhibition is significant because both mTOR and NF-κB are downstream effectors of Akt, and their modulation can inhibit cancer cell invasion, angiogenesis, and metastasis. nih.govnih.gov For example, certain dimorpholinoquinazoline-based compounds were designed as inhibitors of the PI3K/Akt/mTOR cascade, with one derivative inhibiting the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations. mdpi.com
In Vivo Preclinical Models for Efficacy Evaluation of Indoline Compounds
In vivo models are essential for evaluating the therapeutic efficacy of drug candidates in a complex biological system. youtube.com Indoline compounds have demonstrated efficacy in various preclinical animal models.
Inflammatory Models : An indoline-based dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) showed significant anti-inflammatory efficacy in a zymosan-induced mouse peritonitis model, an acute inflammation model. acs.org The same compound was also effective in a murine model of asthma. acs.org
Cancer Models : Indole-containing compounds have been tested in xenograft models, where human cancer cells are implanted into immunocompromised mice. One such compound showed significant in vivo efficacy in both a human non-small cell lung cancer (A549) xenograft model and a B-cell lymphoma (BJAB) xenograft tumor model. researchgate.net Additionally, a PI3K/Akt/mTOR pathway inhibitor based on a quinazoline (B50416) scaffold demonstrated inhibition of tumor growth in a colorectal tumor model in vivo. mdpi.com
Mechanistic Insights into Biological Actions of Indoline Derivatives
The biological actions of indoline derivatives are underpinned by their interactions with specific molecular targets. Mechanistic studies aim to elucidate how these interactions translate into a physiological effect.
The anti-inflammatory effects of certain indoline derivatives can be directly attributed to their inhibition of enzymes like COX-2, which reduces the production of pro-inflammatory prostaglandins. nih.govmdpi.com In cancer, the mechanisms are often more complex and multi-faceted. The anticancer activity of various indole and indoline compounds stems from their ability to modulate critical signaling pathways like PI3K/Akt/mTOR and NF-κB. nih.govnih.govresearchgate.net By inhibiting key kinases in these pathways, the compounds can halt the cell cycle, induce apoptosis (programmed cell death), and inhibit processes essential for tumor growth and spread, such as angiogenesis. mdpi.comnih.gov For antimicrobial applications, the mechanism of some indole-thiazolidinone derivatives is believed to involve the inhibition of essential bacterial enzymes like E. coli Mur B. nih.gov
Structure-Based Drug Design (SBDD) Applications for Indoline Scaffolds
Structure-Based Drug Design (SBDD) is a rational drug discovery approach that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. nih.govgardp.orgmdpi.com This computational methodology has been successfully applied to the indoline scaffold to develop novel therapeutic agents.
A key SBDD technique is molecular docking, which predicts the preferred orientation and binding affinity of a compound within the active site of a target protein. gardp.org This approach was used to design a novel series of indoline derivatives as potential antibacterial agents targeting the DNA gyrase B enzyme. nih.gov Computational analysis identified a lead compound with a strong predicted binding affinity, which was later confirmed through molecular dynamics simulations showing a stable interaction between the compound and the target protein. nih.gov Similarly, molecular docking has been used to understand the structure-activity relationships of indolinone inhibitors of c-Src kinase and COX-2, providing insights that guide the synthesis of more potent and selective compounds. nih.govmdpi.com
Advanced Derivatization and Synthetic Modification Strategies for 3 Propyl 2,3 Dihydro 1h Indol 5 Amine
Functionalization at the Amine Nitrogen (C-5) and Indoline (B122111) Nitrogen (N-1)
The differential reactivity of the aromatic C-5 amine and the aliphatic N-1 amine enables selective functionalization. The C-5 amine is generally less nucleophilic than the N-1 amine due to the delocalization of its lone pair into the aromatic ring. However, both can be targeted using various electrophilic reagents.
Common strategies for the functionalization of these nitrogen centers include N-acylation, N-sulfonylation, and N-alkylation. Protecting the more nucleophilic N-1 position, often with acetyl or Boc groups, allows for selective reaction at the C-5 amino group. Subsequently, deprotection of N-1 enables its derivatization. mdpi.com
N-Alkylation and N-Acylation Reactions: N-alkylation can be achieved using alkyl halides, often under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. google.com Phase-transfer catalysis is also an effective method for the N-alkylation of indole (B1671886) derivatives. researchgate.net N-acylation is readily accomplished using acid chlorides or anhydrides in the presence of a base.
| Reaction Type | Reagents and Conditions | Target Site | Product Type | Ref. |
| N-Methylation | Dimethyl carbonate (DMC), DABCO (cat.), 90°C | N-1 | 1-Methyl-indoline derivative | google.com |
| N-Benzylation | Dibenzyl carbonate (DBC), DABCO (cat.), DMA, 135°C | N-1 | 1-Benzyl-indoline derivative | google.com |
| N-Acetylation | Acetic anhydride, Pyridine, RT | C-5 and/or N-1 | Acylated amine/amide | mdpi.com |
| N-Sulfonylation | p-Toluenesulfonyl chloride, Base | C-5 and/or N-1 | Sulfonamide | N/A |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | C-5 | Secondary/Tertiary amine | N/A |
This table presents generalized conditions for functionalizing indoline scaffolds, which are applicable to 3-Propyl-2,3-dihydro-1H-indol-5-amine.
Modifications of the Propyl Side Chain at C-3
The propyl group at the C-3 position represents another site for molecular modification. The C-H bonds at the benzylic position (the carbon atom of the propyl group attached to C-3) are activated by both the adjacent aromatic ring and the N-1 nitrogen, making them susceptible to oxidative functionalization.
Catalytic methods, for instance using copper-based catalysts, can facilitate the selective oxidation of C-H bonds at the C-3 position of the indoline ring. nih.govnih.gov This can introduce hydroxyl or amino groups, transforming the simple alkyl chain into a more functionalized moiety.
Potential Propyl Chain Modifications:
Oxidation: Introduction of a hydroxyl group at the benzylic position can be achieved using mild oxidizing agents.
Halogenation: Radical halogenation could potentially introduce a halogen atom, which can then be substituted by other nucleophiles.
Chain Extension/Modification: The terminal methyl group of the propyl chain could be functionalized through more complex, multi-step synthetic sequences.
| Modification Strategy | Potential Reagents | Resulting Functional Group | Ref. |
| C-H Oxidation | Cu(I) catalyst, Nitroso reagents | Hydroxylamine or Oxime | nih.govnih.gov |
| C-3 Chalcogenation | Diselenides/Disulfides, K-tert-Butoxide | Selenyl/Sulfenyl group (often with aromatization) | researchgate.net |
| Reductive Desulfonylation | Arenesulfonyl indoles, Reducing agents | Alkylated indole at C-3 | rsc.org |
This table outlines strategies primarily demonstrated on indole or other indoline systems that could be adapted for modifying the C-3 propyl side chain.
Further Functionalization of the Aromatic Ring (e.g., at C-4, C-6, C-7)
The 5-amino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). youtube.com This directs incoming electrophiles primarily to the C-4 and C-6 positions of the indoline ring. The N-1 nitrogen also influences the electronic properties of the ring. To control reactivity and prevent side reactions (like oxidation), the 5-amino group is often protected, for example, as an acetamide, before performing EAS reactions.
Common EAS reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using nitric acid in the presence of sulfuric acid. The conditions must be carefully controlled to avoid oxidation.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on highly activated, amine-substituted rings.
| Reaction Type | Typical Reagent | Expected Position of Substitution | Ref. |
| Bromination | N-Bromosuccinimide (NBS) | C-4, C-6 | researchgate.net |
| Nitration | HNO₃ / H₂SO₄ (on protected amine) | C-4, C-6 | youtube.com |
| Sulfonation | Fuming H₂SO₄ | C-4, C-6 | youtube.com |
This table summarizes standard electrophilic aromatic substitution reactions applicable to the activated aromatic ring of the 5-aminoindoline core.
Synthesis of Hybrid Indoline Molecules and Fused Ring Systems
The 5-aminoindoline core is an excellent precursor for the synthesis of more complex heterocyclic systems. The amino group at C-5, in conjunction with an adjacent C-4 or C-6 position, can be used to construct new fused rings, leading to polycyclic hybrid molecules.
One prominent example is the synthesis of pyrrolo[2,3-f]indole (B14039485) systems. This can be achieved by first modifying the 5-amino group to introduce a suitable fragment, followed by an intramolecular cyclization reaction. For instance, condensation of 5-aminoindoline with α-haloketones, such as 3-bromo-2-butanone, leads to a linear substituted tetrahydropyrrolo[2,3-f]indole, which can be subsequently oxidized to the aromatic pyrrolo[2,3-f]indole. mdpi.com This strategy effectively builds a new five-membered pyrrole (B145914) ring onto the existing indoline framework.
Similarly, reactions involving the C-5 amine and C-4 position can lead to pyrrolo[3,2-e]indoles, while reactions involving the C-5 and C-6 positions can be used to construct other fused systems like pyrazinoindoles. nih.gov
| Fused System | Synthetic Strategy | Key Reagents | Ref. |
| Pyrrolo[2,3-f]indole | Condensation and Fischer Indolization | 5-aminoindoline, ethylpyruvate | mdpi.com |
| Pyrrolo[2,3-f]indole | Condensation followed by oxidation | 5-aminoindoline, 3-bromo-2-butanone, DDQ | mdpi.com |
| Pyrazino[1,2-a]indoles | N-acylation followed by Pictet-Spengler | Indoles, L-amino acids | nih.gov |
| Pyrrolo[3,2-a]phenazines | Nucleophilic substitution and cyclization | 5-nitroindoles, anilines (related synthesis) | nih.gov |
This table showcases synthetic routes from aminoindoles/indolines to create fused heterocyclic structures.
Future Perspectives and Research Gaps for 3 Propyl 2,3 Dihydro 1h Indol 5 Amine Chemistry
Development of Chiral Synthetic Routes for Enantioselective Production of Dihydroindole Derivatives
A significant research gap in the chemistry of 3-substituted dihydroindoles, including 3-Propyl-2,3-dihydro-1H-indol-5-amine, is the development of efficient and highly stereoselective synthetic methods. The biological activity of chiral molecules is often dependent on their absolute stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in drug discovery and development.
Current research efforts are directed towards the use of chiral catalysts to achieve high enantioselectivity in the synthesis of 3-substituted indolines. Asymmetric hydrogenation of 3-substituted indoles is a promising approach. For instance, rhodium complexes with chiral phosphine (B1218219) ligands, such as PhTRAP, have been successfully employed in the highly enantioselective hydrogenation of N-tosyl 3-substituted indoles, achieving enantiomeric excesses (ee) of up to 98%. acs.orgacs.orgfigshare.com Another avenue being explored is the use of chiral Brønsted acids to catalyze the transfer hydrogenation of indole (B1671886) derivatives, offering a metal-free alternative for the synthesis of optically active indolines. organic-chemistry.org
Asymmetric Friedel-Crafts reactions also represent a powerful tool for the construction of chiral 3-substituted indoles, which can then be reduced to the corresponding dihydroindoles. researchgate.net The use of chiral phosphoric acids and chiral metal complexes as catalysts in these reactions has shown great promise in achieving high yields and enantioselectivities. researchgate.net
Future work in this area should focus on expanding the substrate scope of these catalytic systems to include a wider variety of functional groups on the indoline (B122111) ring, particularly the 5-amino group present in the target compound. Furthermore, the development of catalytic systems that are more cost-effective and operate under milder reaction conditions will be crucial for the large-scale, enantioselective production of these valuable compounds.
Table 1: Catalytic Systems for Enantioselective Synthesis of 3-Substituted Indolines
| Catalytic System | Reaction Type | Key Features | Reference |
| [Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP | Asymmetric Hydrogenation | High enantioselectivity (up to 98% ee) for N-tosyl 3-substituted indoles. | acs.orgacs.org |
| Chiral Brønsted Acids | Transfer Hydrogenation | Metal-free approach; high enantioselectivities with Hantzsch dihydropyridine (B1217469) as the hydrogen source. | organic-chemistry.org |
| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts | Organocatalytic approach for the synthesis of chiral 3-substituted indoles. | researchgate.net |
| Chiral Calcium BINOL bis(phosphate) complex | Asymmetric Friedel-Crafts | Effective for reactions with α-CF₃-substituted β-nitrostyrenes. | researchgate.net |
| Intramolecular Dinuclear Zinc Complex | Asymmetric Friedel-Crafts | Bimetallic cooperative catalysis for the alkylation of indoles. | researchgate.net |
Exploration of Novel Biological Targets for Indoline-Based Compounds
The indoline scaffold is a versatile pharmacophore found in numerous biologically active compounds. mdpi.comresearchgate.netmdpi.com While derivatives of 3-propyl-dihydroindoles have been investigated for their activity at serotonergic receptors, such as the 5-HT1A receptor, there is a vast and underexplored landscape of other potential biological targets. nih.gov A significant research gap lies in the systematic screening and pharmacological profiling of compounds like this compound against a broader range of molecular targets to uncover new therapeutic applications.
Future research should focus on exploring the activity of indoline derivatives against various target classes, including but not limited to:
G-protein coupled receptors (GPCRs): Beyond serotonin (B10506) receptors, the α1A-adrenoceptor has been identified as a target for indoline derivatives in the context of benign prostatic hyperplasia. acs.org Systematic screening against other GPCRs could reveal novel activities.
Enzymes: Indole-based compounds have shown inhibitory activity against a variety of enzymes, including protein kinases, cyclooxygenases (COX), and monoamine oxidase-A (MAO-A). mdpi.comnih.gov The potential of 3-propyl-substituted indolines as enzyme inhibitors warrants further investigation.
Ion channels and Transporters: The serotonin transporter (SERT) is a known target for certain indole derivatives. nih.govuchile.cl Exploring the interaction of this compound with various ion channels and transporters could lead to the discovery of new central nervous system (CNS) or cardiovascular drugs.
A polypharmacological approach, where a single compound is designed to interact with multiple targets, is also a promising strategy. nih.gov This can lead to enhanced therapeutic efficacy or a more favorable side-effect profile. The structural features of this compound, with its chiral center and aromatic amine, provide a rich platform for designing multi-target ligands.
Table 2: Potential Biological Targets for Indoline-Based Compounds
| Target Class | Specific Examples | Potential Therapeutic Area | Reference |
| GPCRs | 5-HT1A Receptor, α1A-Adrenoceptor | CNS disorders, Benign Prostatic Hyperplasia | nih.govacs.org |
| Enzymes | Protein Kinases, COX-2, MAO-A | Cancer, Inflammation, Depression | mdpi.comnih.gov |
| Transporters | Serotonin Transporter (SERT) | Depression, Anxiety | nih.govuchile.cl |
| Other | Tubulin | Cancer | mdpi.com |
Integration of Advanced Computational Methods in Drug Discovery Pipelines for Indolines
The integration of advanced computational methods into the drug discovery pipeline offers a powerful strategy to accelerate the identification and optimization of novel indoline-based drug candidates. nih.gov While experimental screening remains essential, in silico techniques can significantly reduce the time and cost associated with drug development by prioritizing compounds for synthesis and testing. For compounds like this compound, a key research gap is the systematic application of these computational tools to guide medicinal chemistry efforts.
Future research should leverage a variety of computational approaches:
Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of various biological targets. uchile.clnih.govnih.govresearchgate.netmdpi.com Docking studies can help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective ligands.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of indoline derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, aiding in the design of new molecules with improved properties.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models can be used to screen large virtual libraries of compounds to identify novel indoline scaffolds with the potential to interact with a specific target.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the binding process and the stability of the interaction.
By combining these computational methods with experimental validation, researchers can create a more efficient and rational drug discovery pipeline for indoline-based compounds.
Sustainable and Green Chemistry Approaches in Indoline Synthesis
The pharmaceutical industry is increasingly recognizing the importance of sustainable and environmentally friendly manufacturing processes. A significant research gap in the synthesis of indoline derivatives, including this compound, is the development of greener synthetic routes that minimize waste, reduce the use of hazardous materials, and are more energy-efficient.
Future research in this area should focus on several key principles of green chemistry:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ethanol, is a primary goal. nih.govacs.org The development of catalytic systems that are effective in these solvents is crucial.
Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, can significantly improve the efficiency and sustainability of chemical reactions. nih.govmdpi.com Palladium-catalyzed C-H activation is an emerging strategy for the synthesis of indolines that can reduce the need for pre-functionalized starting materials. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Multicomponent reactions, such as the Joullié-Ugi reaction, offer an atom-economical approach to the synthesis of complex molecules like indolines. acs.org
Alternative Energy Sources: The use of alternative energy sources, such as ultrasound irradiation, can lead to shorter reaction times and improved yields in the synthesis of indole derivatives. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and the potential for easier scale-up. acs.org The implementation of flow chemistry for the synthesis of indoline derivatives is a promising area for future research.
By embracing these green chemistry principles, the synthesis of this compound and other valuable indoline derivatives can be made more sustainable and environmentally responsible.
Table 3: Green Chemistry Approaches in Indoline Synthesis
| Green Chemistry Principle | Specific Approach | Advantages | Reference |
| Greener Solvents | Pt/C catalyzed hydrogenation in water | Environmentally benign, excellent yields. | nih.gov |
| Catalysis | Palladium-catalyzed C-H activation | Use of simpler precursors, elegant solution. | nih.gov |
| Atom Economy | Joullié-Ugi multicomponent reaction | Efficient generation of molecular diversity. | acs.org |
| Alternative Energy | Ultrasound irradiation | Shorter reaction times, solvent-free conditions. | nih.gov |
| Process Intensification | Continuous flow synthesis | Reproducible, efficient, and sustainable. | acs.org |
Q & A
Q. What are the standard synthetic routes for 3-Propyl-2,3-dihydro-1H-indol-5-amine, and how is the product characterized?
The compound is typically synthesized via multi-step reactions involving indole derivatives and alkylation or reductive amination. For example, a related indoline derivative was prepared by deprotection of phthalimide and acetyl groups from a precursor, followed by purification using column chromatography . Characterization relies on 1H/13C NMR to confirm structural integrity, IR spectroscopy for functional group analysis, and high-resolution mass spectrometry (HRMS) to verify molecular weight . Solvent selection (e.g., ethanol or DMF) and reaction temperature (reflux conditions) are critical for yield optimization .
Q. What analytical techniques are recommended for confirming the purity and identity of this compound?
Standard methods include:
- HPLC with UV detection for purity assessment (≥95% purity is typical for research-grade material).
- 1H/13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve spectral overlaps .
- Mass spectrometry (ESI-TOF or EI-MS) to confirm molecular ion peaks . Contaminants like unreacted precursors or byproducts can be identified via thin-layer chromatography (TLC) or GC-MS .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Refer to safety data sheets (SDS) for specific hazards (e.g., flammability or respiratory irritation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key variables include:
- Catalyst selection : Palladium-based catalysts for cross-coupling or acidic/basic conditions for alkylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature control : Reflux (70–80°C) for exothermic steps or low temperatures (–20°C) for sensitive intermediates . Monitor reaction progress via TLC or in situ NMR. Post-synthesis purification via recrystallization or flash chromatography improves purity .
Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR shifts) in structural elucidation?
- Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous proton-carbon correlations .
- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
- Validate with alternative characterization methods, such as X-ray crystallography (if crystalline) or IR spectroscopy for functional group confirmation .
Q. How can researchers design a robust antimicrobial activity study for this compound?
- In vitro assays : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution .
- Molecular docking : Screen against target proteins (e.g., bacterial enzymes or membrane receptors) using software like AutoDock Vina. Focus on binding affinity (kcal/mol) and interactions with key residues (e.g., hydrogen bonds with LEU704 or hydrophobic contacts with GLY708) .
- Resistance profiling : Perform serial passage experiments to assess mutation-driven resistance .
Q. What computational methods are suitable for predicting the toxicological profile of this compound?
- QSAR models : Use platforms like OECD Toolbox or Toxtree to predict acute toxicity and endocrine disruption potential.
- Molecular dynamics (MD) simulations : Study interactions with human receptors (e.g., androgen receptor) to assess endocrine-disrupting effects .
- ADMET prediction : Tools like SwissADME or ADMETLab evaluate absorption, metabolism, and cytochrome P450 inhibition .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported biological activities across studies?
- Reproducibility checks : Replicate experiments under identical conditions (e.g., pH, temperature, and cell lines).
- Meta-analysis : Pool data from multiple studies to identify trends or outliers.
- Dose-response validation : Confirm activity across a concentration gradient to rule out false positives/negatives .
Q. What experimental controls are essential for ensuring reliable molecular docking results?
- Positive controls : Use known ligands (e.g., testosterone for androgen receptor studies) to validate docking protocols.
- Negative controls : Include non-binding molecules to assess false interaction rates.
- Parameter consistency : Maintain uniform grid box dimensions, force fields, and scoring functions across trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
